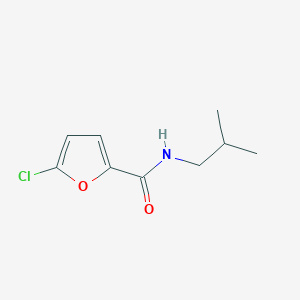
3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile, also known as DMPOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPOB is a heterocyclic compound that contains a pyrimidine ring and a benzene ring with a nitrile group attached to it. In
作用機序
The mechanism of action of 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile involves its ability to scavenge ROS and inhibit the activity of ROS-producing enzymes such as NADPH oxidase and xanthine oxidase. 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile can also modulate the expression of genes involved in oxidative stress and inflammation, leading to a reduction in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile has been shown to have several biochemical and physiological effects. It can reduce the levels of ROS and lipid peroxidation products in cells and tissues, leading to a decrease in oxidative stress. 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile can also modulate the activity of enzymes involved in energy metabolism, such as ATP synthase and succinate dehydrogenase, leading to changes in cellular respiration and ATP production.
実験室実験の利点と制限
3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile is also a fluorescent probe, which makes it easy to detect and quantify in living cells. However, 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile has some limitations as well. It can react with other cellular components besides ROS, leading to false-positive results. 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile can also be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile. One area of interest is the development of 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile-based fluorescent probes for detecting ROS in vivo. This would allow for non-invasive imaging of ROS in living organisms and could have applications in diagnosing and monitoring oxidative stress-related diseases.
Another area of research is the optimization of the synthesis method for 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile to improve the yield and purity of the compound. This would make it more accessible for researchers and could lead to the development of new applications for 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile.
Finally, the potential of 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile as a drug candidate for treating cancer and other diseases should be further explored. This could involve the development of new analogs of 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile with improved pharmacological properties and the testing of these compounds in preclinical and clinical studies.
Conclusion:
In conclusion, 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile is a promising compound with potential applications in various fields of scientific research. Its ability to scavenge ROS and modulate cellular metabolism makes it a useful tool for studying oxidative stress-related diseases and developing new therapies. However, further research is needed to fully understand the mechanism of action of 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile and to optimize its synthesis and applications.
合成法
The synthesis of 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 4-cyanophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile. The yield of 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile can be improved by optimizing the reaction conditions such as temperature, time, and the amount of reagents used.
科学的研究の応用
3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile has potential applications in various fields of scientific research. It has been studied as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile can react with ROS and form a stable adduct, which emits fluorescence upon excitation. This property of 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile makes it a useful tool for studying oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders.
3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile has also been investigated as a potential drug candidate for treating cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile can also sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment.
特性
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-6-10(2)16-13(15-9)17-12-5-3-4-11(7-12)8-14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIZDLYNEUSECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=CC=CC(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)





